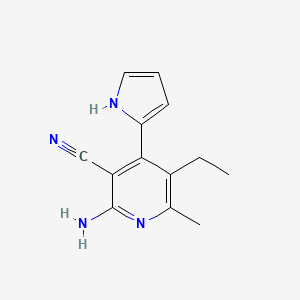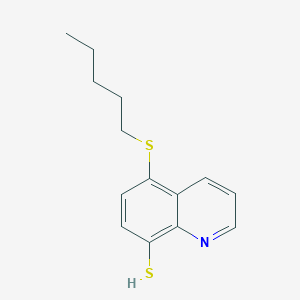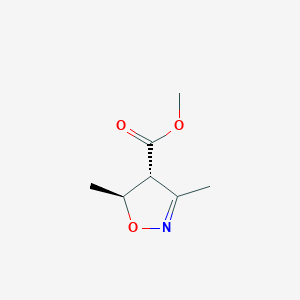
(4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate is a chiral compound belonging to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with hydroxylamine to form the isoxazole ring. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized isoxazoles.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
3,5-Dimethylisoxazole: A similar compound with two methyl groups on the isoxazole ring.
4,5-Dihydroisoxazole: A reduced form of isoxazole with hydrogenated double bonds.
Uniqueness
(4R,5S)-Methyl 3,5-dimethyl-4,5-dihydroisoxazole-4-carboxylate is unique due to its chiral centers and specific substitution pattern. This uniqueness can lead to distinct biological activities and applications compared to other isoxazole derivatives.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
methyl (4R,5S)-3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-4-6(7(9)10-3)5(2)11-8-4/h5-6H,1-3H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
USTHYBGIDNPKPW-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=NO1)C)C(=O)OC |
Kanonische SMILES |
CC1C(C(=NO1)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)


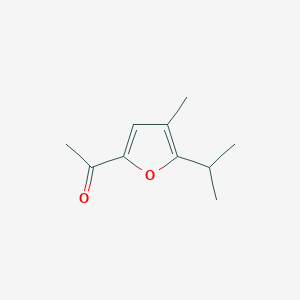


![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
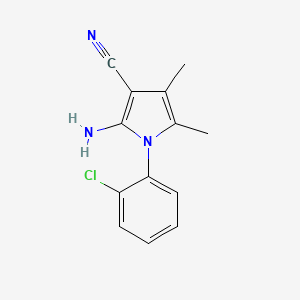
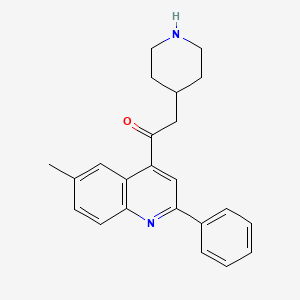
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)

